molecular formula C12H15BrN2 B14768350 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine

4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14768350
M. Wt: 267.16 g/mol
InChI Key: QROYPHNJGDEROF-UHFFFAOYSA-N
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Description

4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4-position and a neopentyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the bromination of 1-neopentyl-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The neopentyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein receptors.

    Biology: It is employed in the study of cellular signaling pathways and the development of molecular probes for imaging and diagnostic purposes.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its selectivity and potency in various applications.

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

4-bromo-1-(2,2-dimethylpropyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15BrN2/c1-12(2,3)8-15-7-5-9-10(13)4-6-14-11(9)15/h4-7H,8H2,1-3H3

InChI Key

QROYPHNJGDEROF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C=CC2=C(C=CN=C21)Br

Origin of Product

United States

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